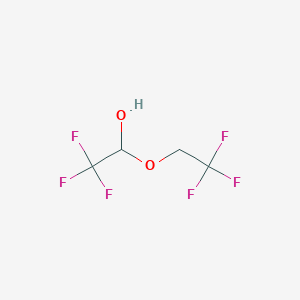

1-(2,2,2-Trifluoroethoxy)-2,2,2-trifluoroethanol

Cat. No. B8482821

Key on ui cas rn:

55605-84-0

M. Wt: 198.06 g/mol

InChI Key: BZYOGJUWHYWNIR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08071816B2

Procedure details

A 250 mL round bottom flask was equipped with a thermometer, magnetic stir bar, addition funnel and dry ice condenser leading to a receiver cooled with an isopropanol cold bath held at about −30° C. by the addition of portions of dry ice as needed. Sulfuric acid (175 g) was placed in the 250 mL flask and CF3CH2OH (Aldrich, 57.8 g, 0.578 mole) placed in the receiver. Trifluoroacetaldehyde methyl hemiacetal (Alfa Aesar, 50 g, 90% purity, 0.346 mole) was placed in the addition funnel and added rapidly dropwise to the sulfuric acid solution which was heated to 75° C. as the addition proceeded. The aldehyde began to distill from the sulfuric acid solution at a pot temperature of about 64° C. After the completion of the addition the sulfuric acid solution was held at 75° C. for an additional hour. The receiver had gained 26.3 g in weight and this solution was used without purification in the next step.

[Compound]

Name

aldehyde

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Name

Identifiers

|

REACTION_CXSMILES

|

C(=O)=O.S(=O)(=O)(O)O.[C:9]([CH2:13][OH:14])([F:12])([F:11])[F:10].C[O:16][CH:17](O)[C:18]([F:21])([F:20])[F:19]>>[C:9]([CH:13]([O:16][CH2:17][C:18]([F:21])([F:20])[F:19])[OH:14])([F:12])([F:11])[F:10]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

175 g

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Four

|

Name

|

|

|

Quantity

|

57.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(F)(F)(F)CO

|

Step Five

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

COC(C(F)(F)F)O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Seven

[Compound]

|

Name

|

aldehyde

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

75 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled with an isopropanol cold bath

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

to distill from the sulfuric acid solution at a pot temperature of about 64° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the completion of the addition the sulfuric acid solution

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was held at 75° C. for an additional hour

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

this solution was used without purification in the next step

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(F)(F)(F)C(O)OCC(F)(F)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |